molecular formula C15H20O2 B14621438 Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate CAS No. 57145-30-9

Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate

Cat. No.: B14621438
CAS No.: 57145-30-9
M. Wt: 232.32 g/mol
InChI Key: VKTRYFAVNMXTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes an indane moiety fused with an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in various biochemical pathways. The indane moiety may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2,3-dihydro-1H-inden-5-yl)acetate: Lacks the additional ethyl group on the indane moiety.

    Methyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate: Contains a methyl group instead of an ethyl group in the ester moiety.

    Propyl (2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate: Contains a propyl group instead of an ethyl group in the ester moiety.

Uniqueness

This compound is unique due to the presence of both an ethyl group on the indane moiety and an ethyl ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

57145-30-9

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

ethyl 2-(2-ethyl-2,3-dihydro-1H-inden-5-yl)acetate

InChI

InChI=1S/C15H20O2/c1-3-11-7-13-6-5-12(9-14(13)8-11)10-15(16)17-4-2/h5-6,9,11H,3-4,7-8,10H2,1-2H3

InChI Key

VKTRYFAVNMXTEY-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C1)C=C(C=C2)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.